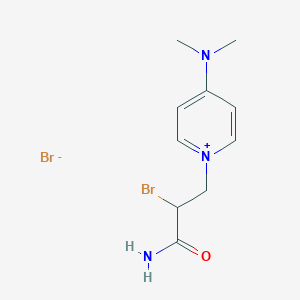![molecular formula C20H23NOS B2432668 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1795191-98-8](/img/structure/B2432668.png)
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone is a complex organic molecule. Its structure includes a bicyclic octane system, an azabicyclo group, and a naphthalen-1-yl functional group. This compound's unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: : The synthesis involves multi-step organic reactions starting from commercially available precursors. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired stereochemistry of the final product.
Industrial Production: : Industrial-scale production might utilize different strategies to enhance yield and cost-effectiveness. Techniques such as continuous flow chemistry and use of alternative solvents could be explored.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the sulfur atom, converting the methylthio group to sulfoxide or sulfone. Reduction reactions might reduce the ketone group to a secondary alcohol.
Substitution Reactions: : The aromatic naphthalene ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents: : Reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution.
Major Products: : Oxidation yields sulfoxide or sulfone derivatives; reduction produces corresponding alcohols.
Scientific Research Applications
In Chemistry: : Useful as a building block for complex organic synthesis, particularly in the creation of stereospecific molecules. In Biology In Medicine : Investigation of its potential therapeutic properties, possibly in neurological disorders, given the azabicyclo group. In Industry : Possible applications in manufacturing specialty chemicals and as an intermediate in pharmaceuticals.
Mechanism of Action
The compound's mechanism of action in biological systems likely involves binding to specific receptors or enzymes due to its structural features. The molecular targets might include proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Compared to other compounds with similar bicyclic and naphthyl structures, this compound stands out due to its unique methylthio group, which can significantly alter its reactivity and interaction with other molecules.
Similar Compounds
Compounds with bicyclo[3.2.1]octane core
Compounds with naphthalene substituents
Compounds containing the azabicyclo moiety
This overview gives a detailed picture of the compound "1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone," highlighting its synthesis, reactions, applications, and unique properties. Fascinating stuff, really.
Properties
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-18-12-16-9-10-17(13-18)21(16)20(22)11-15-7-4-6-14-5-2-3-8-19(14)15/h2-8,16-18H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBBRIQHRFNRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-Chlorophenyl)methoxy]-2-methylaniline](/img/structure/B2432585.png)
![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2432587.png)



![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)
![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)
![N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2432602.png)




